[1,2,4]Triazolo[4,3-a]pyridin-7-amine

Catalog No.
S3524012
CAS No.
1379186-04-5
M.F
C6H6N4
M. Wt
134.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[4,3-a]pyridin-7-amine

CAS Number

1379186-04-5

Product Name

[1,2,4]Triazolo[4,3-a]pyridin-7-amine

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14

InChI

InChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2

InChI Key

CZIRYHGCQCRSCD-UHFFFAOYSA-N

SMILES

C1=CN2C=NN=C2C=C1N

Canonical SMILES

C1=CN2C=NN=C2C=C1N

[1,2,4]Triazolo[4,3-a]pyridin-7-amine is a heterocyclic compound characterized by its unique structure that combines a triazole ring with a pyridine moiety. The compound features a triazole ring fused to a pyridine ring at the 4 and 3 positions, respectively, and an amine group at the 7 position of the pyridine. This structural arrangement contributes to its distinct chemical properties and potential biological activities.

There is no scientific research available on the mechanism of action of []Triazolo[4,3-a]pyridin-7-amine.

Due to the lack of research, no information is available on the safety hazards associated with []Triazolo[4,3-a]pyridin-7-amine.

  • Heterocyclic Scaffold

    The molecule possesses a unique heterocyclic scaffold containing a triazole ring fused to a pyridine ring. Heterocycles are prevalent in many drugs, and this scaffold might offer a base for further development .

  • Functional Group Exploration

    The presence of an amine group (NH2) at the 7th position of the molecule provides a site for further functionalization. This functionalization could lead to compounds with specific biological activities [Sigma-Aldrich, [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride]().

Availability for Research:

Commercially, [1,2,4]Triazolo[4,3-a]pyridin-7-amine can be obtained from chemical suppliers, often in the form of its hydrochloride salt . This suggests potential interest from researchers for further investigation.

The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridin-7-amine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the triazole and pyridine rings can engage in electrophilic aromatic substitution. Additionally, the compound may undergo oxidation-reduction reactions under certain conditions, which can be facilitated by various catalysts or enzymes in biological systems

Research indicates that [1,2,4]triazolo[4,3-a]pyridin-7-amine exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. The compound's interaction with various receptors suggests that it may influence pathways related to anxiety and depression, making it a candidate for further pharmacological exploration .

Several synthesis methods have been reported for [1,2,4]triazolo[4,3-a]pyridin-7-amine:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both triazole and pyridine functionalities. This can be achieved through thermal or catalytic methods.
  • Substitution Reactions: The introduction of the amine group can be accomplished via nucleophilic substitution on halogenated precursors of triazolo-pyridines.
  • Multicomponent Reactions: Recent advancements include multicomponent reactions that allow for the simultaneous formation of multiple bonds in one step, enhancing efficiency and yield.

These methods often require careful optimization of reaction conditions to achieve desired yields and purities .

The applications of [1,2,4]triazolo[4,3-a]pyridin-7-amine span various fields:

  • Pharmaceuticals: Its potential as an anti-inflammatory and neuroactive compound positions it as a candidate for drug development targeting neurological disorders.
  • Agriculture: The compound may also find use in agrochemicals due to its biological activity against pests or pathogens.
  • Material Science: Its unique structure allows for exploration in developing novel materials with specific electronic or optical properties.

Interaction studies have focused on the binding affinity of [1,2,4]triazolo[4,3-a]pyridin-7-amine with various biological targets. Techniques such as molecular docking and in vitro assays have been employed to assess its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways. These studies reveal insights into its mechanism of action and potential therapeutic applications .

Several compounds exhibit structural similarities to [1,2,4]triazolo[4,3-a]pyridin-7-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrazolo[3,4-b]quinolin-5-aminePyrazole derivativeKnown for anti-cancer properties
1H-Triazolo[4,5-b]pyridineTriazole derivativeExhibits antimicrobial activity
2-AminopyridinePyridine derivativeActs as a precursor for various bioactive compounds
5-Amino-1H-pyrazolePyrazole derivativeInvolved in synthesis of pharmaceuticals

Uniqueness

The uniqueness of [1,2,4]triazolo[4,3-a]pyridin-7-amine lies in its specific combination of triazole and pyridine rings along with the amine group at the 7 position. This structure not only enhances its biological activity but also allows for diverse synthetic pathways compared to other similar compounds. Its potential applications in both medicinal chemistry and material science further distinguish it from related compounds.

XLogP3

0.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

[1,2,4]Triazolo[4,3-a]pyridin-7-amine

Dates

Last modified: 08-19-2023

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